molecular formula C17H15ClN2O3 B8332616 3-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline CAS No. 347161-75-5

3-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline

Cat. No. B8332616
M. Wt: 330.8 g/mol
InChI Key: DCFZOECVVBSZLL-UHFFFAOYSA-N
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Patent
US08999982B2

Procedure details

N1 was prepared from 6,7-dimethoxyquinolin-4-ol and 2-chloro-1-fluoro-4-nitrobenzene following the general procedure reported in Preparative Example 1 Step 1-2. 1H NMR (400 MHz, d6-DMSO, 300K) δ 3.92 (s, 6H), 5.45 (br s, 2H), 6.28 (d, J=5.3 Hz, 1H), 6.61 (dd, J=8.7 Hz, J=2.6 Hz, 1H), 6.78 (d, J=2.6 Hz, 1H), 7.07 (d, J=8.7 Hz, 1H), 7.36 (s, 1H), 7.50 (s, 1H), 8.42 (d, J=5.3 Hz, 1H). MS (ES) C17H16ClN2O3 requires: 330. Found: 331 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[OH:15].[Cl:16][C:17]1[CH:22]=[C:21]([N+:23]([O-])=O)[CH:20]=[CH:19][C:18]=1F>>[Cl:16][C:17]1[CH:22]=[C:21]([CH:20]=[CH:19][C:18]=1[O:15][C:6]1[C:5]2[C:10](=[CH:11][C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][CH:7]=1)[NH2:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(N)C=CC1OC1=CC=NC2=CC(=C(C=C12)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.